5-Chloro-4,6-dimethylpyrimidine

Vue d'ensemble

Description

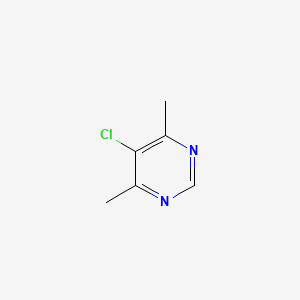

5-Chloro-4,6-dimethylpyrimidine: is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 5 and two methyl groups at positions 4 and 6. It is widely used in various chemical and pharmaceutical applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common method involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions . Another method includes the transition metal-free cross-coupling reactions and the aromatic nucleophilic substitution of halogen pyrimidines with anilines . Microwave-assisted synthesis has also been reported to be effective, reducing reaction times significantly .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial processes has been explored to enhance efficiency and reduce by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines or alkoxides.

Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, often employing palladium catalysts.

Common Reagents and Conditions:

Aromatic Nucleophilic Substitution: Common reagents include anilines and alkoxides, with reactions typically carried out in ethanol or methanol under basic conditions.

Cross-Coupling Reactions: Reagents such as 2-(tributylstannyl)pyridine and palladium catalysts are used.

Major Products Formed:

Aromatic Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.

Cross-Coupling Reactions: Products include disubstituted pyrimidines with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

5-Chloro-4,6-dimethylpyrimidine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing antiviral and antibacterial agents. For instance, research has highlighted its role in synthesizing nonannulated tetrazolylpyrimidines, which exhibit antiviral activity against influenza viruses .

Case Study: Antiviral Activity

- Study Focus : Synthesis of tetrazolylpyrimidines.

- Method : Direct hetarylation using this compound.

- Findings : Compounds demonstrated promising selectivity indices (SI) for antiviral activity, indicating potential for drug development.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. These compounds help enhance crop yields and protect plants from diseases. The chlorine substitution in the pyrimidine ring contributes to the herbicidal activity of its derivatives .

Table 1: Agrochemical Applications

| Compound Name | Application Type | Efficacy |

|---|---|---|

| This compound | Herbicide | Effective against broadleaf weeds |

| 2-Chloro-4,6-dimethylpyrimidine | Fungicide | Effective against fungal pathogens |

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biochemical processes and developing new therapeutic strategies .

Case Study: Enzyme Inhibition

- Research Focus : Investigating the effects of pyrimidine derivatives on enzyme activity.

- Findings : Certain derivatives showed significant inhibition of target enzymes involved in metabolic pathways.

Material Science

The compound is also explored for its potential in material science. Its unique structure allows for the development of advanced materials such as polymers and coatings that exhibit improved durability and resistance to environmental factors .

Table 2: Material Science Applications

| Material Type | Properties Enhanced | Application |

|---|---|---|

| Polymers | Chemical resistance | Coatings for industrial applications |

| Coatings | UV stability | Protective layers for surfaces |

Diagnostic Applications

In medical diagnostics, this compound is used in developing diagnostic reagents. These reagents are essential for assays that detect specific biomolecules, contributing to advancements in disease detection and monitoring .

Case Study: Diagnostic Reagents

- Application : Development of assays for biomolecule detection.

- Outcome : Enhanced sensitivity and specificity in diagnostic tests.

Mécanisme D'action

The mechanism of action of 5-Chloro-4,6-dimethylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation, making these compounds potential candidates for cancer therapy .

Comparaison Avec Des Composés Similaires

2-Chloro-4,6-dimethylpyrimidine: Similar in structure but with the chlorine atom at position 2.

4,6-Dimethylpyrimidine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

5-Bromo-4,6-dimethylpyrimidine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Uniqueness: 5-Chloro-4,6-dimethylpyrimidine is unique due to the specific positioning of the chlorine atom, which influences its reactivity in nucleophilic substitution reactions. This positioning also affects its biological activity, making it a valuable compound in medicinal chemistry .

Activité Biologique

5-Chloro-4,6-dimethylpyrimidine (5-Cl-4,6-DMP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

This compound has the molecular formula and features a chlorine atom at the 5-position and two methyl groups at the 4 and 6 positions. This structural configuration is significant for its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that 5-Cl-4,6-DMP exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that derivatives of this compound demonstrated significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent in therapeutic applications .

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of lung cancer cells (A549) more effectively than cervical cancer cells (HeLa) . The compound was identified as a potent inhibitor of dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in cancer progression .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | DPP-IV inhibition |

| HeLa (Cervical) | 25.0 | Induction of apoptosis |

3. Enzyme Inhibition

The compound’s ability to act as an enzyme inhibitor is noteworthy. It has been highlighted in research as an effective inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme crucial for polyamine synthesis in Trypanosoma brucei, the causative agent of African sleeping sickness. This selectivity for the parasite's enzyme over human counterparts suggests potential for developing targeted therapies with reduced side effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimidine derivatives, including 5-Cl-4,6-DMP. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In a comparative study involving multiple cancer cell lines, 5-Cl-4,6-DMP was tested for cytotoxicity. The compound showed a dose-dependent decrease in cell viability in A549 cells with an IC50 value of 12.5 µM, while HeLa cells exhibited less sensitivity with an IC50 of 25 µM. These findings underline the compound's selective action against certain cancer types .

Propriétés

IUPAC Name |

5-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFRUARDOZNMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503974 | |

| Record name | 5-Chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75712-75-3 | |

| Record name | 5-Chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.